molecular formula C11H13NO3 B2587556 Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 1824632-17-8

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B2587556
CAS No.: 1824632-17-8
M. Wt: 207.229
InChI Key: WUNOAAAQHJMRGL-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 5-position and a carboxylate ester at the 7-position, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated quinoline derivatives.

Scientific Research Applications

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the quinoline scaffold .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the hydroxyl and carboxylate ester groups.

    Quinoline: The parent compound without the tetrahydro and substituted groups.

    Indole Derivatives: Structurally similar heterocycles with a nitrogen atom in the ring.

Uniqueness: Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylate ester groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOAAAQHJMRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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